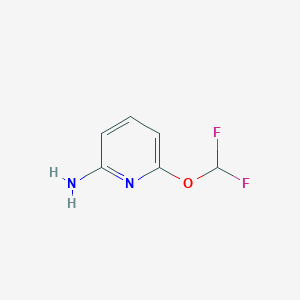

6-(Difluoromethoxy)pyridin-2-amine

Descripción

Propiedades

IUPAC Name |

6-(difluoromethoxy)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O/c7-6(8)11-5-3-1-2-4(9)10-5/h1-3,6H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMOFLAKXMLKVTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)OC(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745137 | |

| Record name | 6-(Difluoromethoxy)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131007-43-6 | |

| Record name | 6-(Difluoromethoxy)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(difluoromethoxy)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Difluoromethoxy Pyridin 2 Amine and Its Analogues

The synthesis of 6-(difluoromethoxy)pyridin-2-amine can be approached through two primary strategies: constructing the pyridine (B92270) ring with the difluoromethoxy group already in place or introducing the OCF₂H moiety onto a pre-existing pyridine scaffold. These approaches involve a diverse array of chemical transformations.

Derivatization Strategies and Synthetic Transformations of 6 Difluoromethoxy Pyridin 2 Amine

Chemical Reactivity and Functionalization of the Amino Group

The primary amino group of 6-(difluoromethoxy)pyridin-2-amine is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular structures.

Condensation Reactions to Form C=N Double Bonds

The primary amino group readily undergoes condensation reactions with aldehydes and ketones to form the corresponding imines, also known as Schiff bases. This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond. ucalgary.capressbooks.publibretexts.org The formation of imines is a reversible process, and the equilibrium can be driven towards the product by removing water from the reaction mixture. ucalgary.cayoutube.com

This transformation is fundamental for introducing a wide range of substituents onto the nitrogen atom. The resulting imine can serve as a versatile intermediate for further reactions or be the final target molecule.

Table 1: Representative Condensation Reaction

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Benzaldehyde | Acid catalyst (e.g., p-TsOH), Toluene, Reflux (with Dean-Stark trap) | N-Benzylidene-6-(difluoromethoxy)pyridin-2-amine |

| This compound | Acetone | Acid catalyst, Methanol, Reflux | N-(Propan-2-ylidene)-6-(difluoromethoxy)pyridin-2-amine |

This table presents plausible reactions based on established chemical principles for imine formation. ucalgary.capressbooks.pub

Carbamate (B1207046) Formation

Carbamates are significant derivatives in medicinal chemistry and can be readily synthesized from the amino group of this compound. nih.gov A common method involves the reaction of the amine with an alkyl or aryl chloroformate in the presence of a base to neutralize the HCl byproduct. uni.lu Another widely used approach is the reaction with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) to form the N-Boc protected amine, a crucial step in many multi-step syntheses.

These reactions provide access to a variety of carbamate derivatives, which can act as protecting groups or be integral parts of a biologically active molecule.

Table 2: Representative Carbamate Formation Reactions

| Reagent | Conditions | Product |

| Ethyl Chloroformate | Base (e.g., Triethylamine, Pyridine), Dichloromethane, 0 °C to r.t. | Ethyl (6-(difluoromethoxy)pyridin-2-yl)carbamate |

| Di-tert-butyl dicarbonate (Boc)₂O | Base (e.g., DMAP), THF or Dichloromethane, r.t. | tert-Butyl (6-(difluoromethoxy)pyridin-2-yl)carbamate |

This table illustrates common methods for carbamate synthesis from primary amines. pressbooks.pubuni.lu

Modifications of the Pyridine (B92270) Ring System

The pyridine ring of this compound can be functionalized through various reactions, although the reactivity is influenced by the interplay of the electron-donating amino group and the electron-withdrawing difluoromethoxy group. The amino group is a strong activating group and directs electrophiles to the ortho (position 3) and para (position 5) positions. Conversely, the pyridine nitrogen and the difluoromethoxy group deactivate the ring towards electrophilic substitution. uoanbar.edu.iq

Electrophilic aromatic substitution, such as halogenation, is expected to occur preferentially at the 3- or 5-position. Studies on the bromination of 5-substituted 2-aminopyridines confirm that substitution occurs at the 3-position. rsc.org Therefore, halogenation of this compound would likely yield the 3- or 5-halo derivative.

Furthermore, modern cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for modifying the pyridine core. nih.govresearchgate.netmdpi.com This typically requires prior halogenation of the pyridine ring (e.g., at position 3 or 5) to introduce a suitable handle for the palladium-catalyzed coupling with a boronic acid or ester. nih.govresearchgate.net This strategy allows for the formation of C-C bonds and the introduction of various aryl or heteroaryl substituents.

Formation of Complex Polycyclic Architectures Incorporating the 6-(Difluoromethoxy)pyridine Motif

The this compound scaffold can be incorporated into more complex fused heterocyclic systems, which are of great interest in drug discovery.

Pyrazinone Derivatives

The synthesis of pyrazinone-containing fused systems can be envisioned through multi-step sequences starting from this compound. One potential route involves the construction of a pyrazolo[1,5-a]pyrazine (B3255129) ring system. While direct cyclization is challenging, a common strategy involves the reaction of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. nih.gov Alternatively, pyrazolo[1,5-a]pyridines, which are structurally related, can be synthesized via the [3+2] cycloaddition of N-aminopyridinium ylides with suitable alkynes or alkenes. organic-chemistry.orgrsc.org A plausible pathway to a pyrazinone derivative could therefore involve the initial conversion of this compound to an N-amino intermediate, followed by cyclization with an appropriate α-keto ester or related synthon to build the pyrazinone ring. nih.gov

Thiazole (B1198619) and Triazine Derivatives

Thiazole Derivatives: A common route to 2-aminothiazole (B372263) derivatives is the Hantzsch thiazole synthesis. wikipedia.orgorganic-chemistry.orgnih.gov This method involves the condensation of an α-haloketone with a thiourea (B124793) derivative. nih.gov To apply this to this compound, the starting amine is first converted into the corresponding 1-(6-(difluoromethoxy)pyridin-2-yl)thiourea. This can be achieved by reaction with an isothiocyanate, such as benzoyl isothiocyanate, followed by hydrolysis, or by reacting with ammonium (B1175870) thiocyanate (B1210189) under acidic conditions. nih.gov The resulting pyridylthiourea is then cyclized with an α-haloketone (e.g., 2-bromoacetophenone) to yield the desired thiazole derivative.

Table 3: Representative Synthesis of a Thiazole Derivative

| Step | Reactants | Conditions | Intermediate/Product |

| 1 | This compound, Ammonium thiocyanate | Conc. HCl, Reflux | 1-(6-(Difluoromethoxy)pyridin-2-yl)thiourea |

| 2 | 1-(6-(Difluoromethoxy)pyridin-2-yl)thiourea, 2-Bromoacetophenone | Ethanol, Reflux | 2-((6-(Difluoromethoxy)pyridin-2-yl)amino)-4-phenylthiazole |

This table outlines a plausible synthetic route based on the Hantzsch thiazole synthesis. nih.gov

Triazine Derivatives: The 2-amino-s-triazine scaffold can be constructed from this compound. A key intermediate for this transformation is the corresponding guanidine (B92328) derivative. 1-(6-(Difluoromethoxy)pyridin-2-yl)guanidine can be prepared by reacting the amine with a cyanamide (B42294) or a reagent like S-methylisothiourea sulfate. nih.gov This guanidine can then undergo cyclocondensation with various reagents to form the triazine ring. For instance, oxidative cyclization of 1-(pyridin-2-yl)guanidine derivatives using N-chlorosuccinimide has been shown to produce fused triazolo[1,5-a]pyridin-2-amines. bohrium.combohrium.com Alternatively, substituted 1,3,5-triazines can be formed through one-pot, three-component reactions of cyanoguanidine, an aldehyde, and an arylamine (or heteroarylamine), offering a direct route to complex triazine structures. nih.govrsc.orgnih.gov

Table 4: Representative Synthesis of a Triazine Derivative

| Step | Reactants | Conditions | Intermediate/Product |

| 1 | This compound, Cyanamide | Acidic conditions | 1-(6-(Difluoromethoxy)pyridin-2-yl)guanidine |

| 2 | 1-(6-(Difluoromethoxy)pyridin-2-yl)guanidine, Diethyl oxalate | Base (e.g., NaOEt), Ethanol, Reflux | 6-Amino-3-(6-(difluoromethoxy)pyridin-2-yl)-1,2,4-triazin-5(2H)-one |

This table presents a potential pathway for triazine ring formation based on established guanidine cyclization chemistry.

Benzimidazole (B57391) Derivatives

The synthesis of benzimidazole derivatives from 2-aminopyridine (B139424) analogues is a well-established strategy in medicinal chemistry. These bicyclic heterocyclic systems are privileged structures, appearing in a wide array of pharmacologically active compounds. The general approach to constructing the benzimidazole ring involves the condensation of a 2-aminopyridine with an ortho-substituted benzene (B151609) derivative, typically a 1,2-diamine or a related synthon.

While direct synthesis of benzimidazole derivatives starting from this compound is not extensively documented in the readily available literature, the synthetic routes established for other 2-aminopyridines provide a clear blueprint for such transformations. A common method involves the reaction of a 2-aminopyridine with an α-haloketone, followed by cyclization. A chemodivergent synthesis has been reported where N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions. rsc.org Specifically, the reaction of 2-aminopyridine with an α-bromoketone in the presence of tert-butyl hydroperoxide (TBHP) in ethyl acetate (B1210297) can lead to the formation of an imidazo[1,2-a]pyridine, a fused benzimidazole analogue. rsc.org This reaction proceeds through a tandem cyclization/bromination sequence.

Another approach involves the copper-catalyzed annulation of electrophilic benzannulated heterocycles with 2-aminopyridine. acs.org For instance, the reaction of 3-nitroindoles with 2-aminopyridine can yield indole-fused imidazo[1,2-a]pyridines. acs.org This methodology could potentially be adapted for this compound to generate novel fused heterocyclic systems.

The synthesis of 3-aminoimidazo[1,2-a]pyridines from α-aminopyridinyl amides has also been reported. nih.gov This method involves a cyclodehydration-aromatization reaction mediated by triflic anhydride (B1165640) and a base. nih.gov This strategy offers a pathway to introduce an additional amino group onto the fused imidazole (B134444) ring, providing a further point for diversification.

| Starting Materials | Reagents and Conditions | Product Type | Reference |

| 2-Aminopyridine, α-Bromoketone | TBHP, Ethyl Acetate | 3-Bromoimidazo[1,2-a]pyridine | rsc.org |

| 2-Aminopyridine, 3-Nitroindole | Copper Catalyst | Indole-fused Imidazo[1,2-a]pyridine | acs.org |

| N-Boc-protected 2-aminopyridine-containing amides | Triflic anhydride, 2-Methoxypyridine, K₂CO₃ | 3-Aminoimidazo[1,2-a]pyridine | nih.gov |

Annulated Pyridines with Saturated Carbocycles and Heterocycles

The fusion of a pyridine ring with a saturated carbocyclic or heterocyclic system generates a class of compounds known as annulated pyridines. These structures are of significant interest in medicinal chemistry as they introduce three-dimensional character to the otherwise planar pyridine ring, which can lead to improved target engagement and pharmacokinetic properties.

A notable method for the synthesis of pyridines annulated with functionalized 6-membered saturated rings involves the CuCl₂-catalyzed condensation of propargylamine (B41283) with various ketones. This approach has been successfully employed to create a diverse library of building blocks for drug discovery, including pyridines fused with cyclohexane, piperidine, and tetrahydropyran (B127337) rings bearing various functional groups. For instances where this method is not suitable, alternative synthetic pathways have been developed. acs.org

The construction of the pyridine ring onto a pre-existing saturated carbocycle or heterocycle is a common strategy. This can be achieved through various cyclization reactions. For example, the iron-catalyzed [2+2+2] cycloaddition of diynes with cyanamides offers an atom-efficient route to highly substituted 2-aminopyridines. nih.gov This methodology could be adapted to start with a cyclic diyne, thereby generating a fused pyridine system.

Furthermore, multicomponent reactions provide an efficient means to access complex molecular architectures in a single step. A one-pot, four-component reaction of a p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium acetate under microwave irradiation has been developed for the synthesis of novel pyridine derivatives. uni.lu By employing a cyclic ketone as one of the components, this reaction could potentially be used to construct annulated pyridines.

| Synthetic Strategy | Key Features | Resulting Structures |

| CuCl₂-catalyzed condensation | Propargylamine and ketones | Pyridines annulated with cyclohexane, piperidine, tetrahydropyran |

| Iron-catalyzed [2+2+2] cycloaddition | Diynes and cyanamides | Highly substituted fused pyridines |

| Multicomponent reactions | One-pot synthesis | Diverse functionalized pyridines |

Development of Novel Synthetic Pathways to Functionalized Analogues

The development of novel synthetic methodologies to access functionalized analogues of this compound is crucial for expanding the chemical space available for drug discovery programs. These efforts often focus on creating efficient, scalable, and versatile routes to a wide range of derivatives.

One area of active research is the development of novel kinase inhibitors. The pyridine scaffold is a common feature in many approved kinase inhibitors, and the introduction of the difluoromethoxy group can enhance their properties. The design and synthesis of novel pyridine-based compounds as potential PIM-1 kinase inhibitors have been reported, demonstrating the therapeutic potential of this class of molecules. nih.gov These synthetic efforts often involve multi-step sequences to build up the desired molecular complexity around the pyridine core.

The synthesis of pyridine-2,6-dicarboxamide-derived Schiff bases represents another avenue for creating functionalized analogues. mdpi.com These compounds can be prepared by reacting 2,6-pyridinedicarbonyl dichloride with amino acid esters, followed by hydrazinolysis and condensation with aldehydes. This approach allows for the introduction of a variety of substituents and the generation of compounds with potential antimicrobial activity.

Furthermore, the development of efficient methods for the synthesis of 2-aminopyridine derivatives remains a key focus. A multicomponent one-pot reaction has been developed for the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives from enaminones, malononitrile, and primary amines under solvent-free conditions. nih.gov This method offers a rapid and clean route to a variety of substituted 2-aminopyridines, which can then be further elaborated.

| Research Focus | Synthetic Approach | Potential Applications |

| Kinase Inhibitors | Multi-step synthesis, fragment-based design | Anticancer therapeutics |

| Pyridine-2,6-dicarboxamides | Schiff base formation | Antimicrobial agents |

| 2-Aminopyridine Derivatives | Multicomponent reactions | Versatile building blocks |

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the electronic structure and reactivity of a molecule. mpg.denih.gov DFT methods calculate the electron density of a system to determine its energy and other properties, offering a balance between computational cost and accuracy. mpg.denih.gov For 6-(Difluoromethoxy)pyridin-2-amine, DFT can elucidate how the electron-withdrawing difluoromethoxy group and the electron-donating amine group influence the electronic properties of the pyridine (B92270) ring. researchgate.netias.ac.in

Illustrative Quantum Chemical Parameters for a Pyridine Derivative: The following table shows typical parameters that would be calculated for this compound in a DFT study. These values are illustrative and depend on the specific computational method and basis set used. mostwiedzy.pl

| Parameter | Typical Significance | Predicted Influence on this compound |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates electron-donating ability (nucleophilicity). Higher energy means a better electron donor. | Likely localized on the amine group and pyridine ring, indicating sites susceptible to electrophilic attack. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates electron-accepting ability (electrophilicity). Lower energy means a better electron acceptor. | Likely influenced by the difluoromethoxy group, indicating sites for nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Represents chemical reactivity and kinetic stability. A small gap indicates high reactivity. | The interplay of donor and acceptor groups would modulate this gap, influencing overall stability. |

| Molecular Electrostatic Potential (MEP) | Maps charge distributions, identifying positive (electrophilic) and negative (nucleophilic) regions. | Would show negative potential around the pyridine nitrogen and positive potential near the amine hydrogens and the difluoromethyl group. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a dynamic picture of molecular behavior, revealing conformational flexibility and how molecules interact with their environment, such as with solvent molecules or biological targets. iaanalysis.comgithub.io

For this compound, MD simulations can be used to:

Analyze Conformational Flexibility: Explore the rotational freedom of the difluoromethoxy group and the potential for different spatial arrangements (conformers) of the molecule.

Study Intermolecular Interactions: Simulate how the molecule interacts with water, which is crucial for understanding its solubility and behavior in a biological context. Key interactions would include hydrogen bonds formed by the amine group and the pyridine nitrogen. dovepress.com

Evaluate Structural Stability: By monitoring parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), one can assess the stability of the molecule's conformation over the simulation time. dovepress.com

Typical Parameters Analyzed in MD Simulations:

| Analysis Type | Information Gained |

|---|---|

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure, indicating conformational stability. |

| Root-Mean-Square Fluctuation (RMSF) | Identifies the flexibility of different parts of the molecule by measuring fluctuations of individual atoms. |

| Radius of Gyration (Rg) | Indicates the compactness of the molecule's structure over time. |

| Hydrogen Bond Analysis | Quantifies the formation and lifetime of hydrogen bonds with surrounding solvent or target molecules. |

| Solvent Accessible Surface Area (SASA) | Measures the surface area of the molecule exposed to solvent, related to solubility and interaction potential. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. neovarsity.orgnumberanalytics.com By developing a QSAR model, researchers can predict the activity of new, untested compounds, helping to prioritize synthesis and testing in drug discovery. mdpi.comnumberanalytics.com

To build a QSAR model for a series of compounds including this compound, the following steps are typically taken:

Data Collection: A dataset of structurally related compounds with experimentally measured biological activity (e.g., IC₅₀ values for enzyme inhibition) is compiled. mdpi.com

Descriptor Calculation: Various molecular descriptors that quantify the physicochemical properties of the compounds are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors. nih.gov

Model Building and Validation: Statistical or machine learning methods are used to build a model that correlates the descriptors with biological activity. neovarsity.org The model's predictive power is then rigorously validated. nih.gov

For this compound, descriptors would capture the effects of the difluoromethoxy group on properties like lipophilicity (logP) and the electronic environment of the pyridine ring.

Examples of Molecular Descriptors Used in QSAR:

| Descriptor Class | Examples | Relevance |

|---|---|---|

| Physicochemical | LogP (lipophilicity), Molecular Weight, Polar Surface Area (PSA) | Relate to absorption, distribution, and membrane permeability. |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Describe the molecule's ability to engage in electrostatic or covalent interactions. |

| Topological | Connectivity indices (e.g., Kier & Hall indices) | Quantify molecular size, shape, and degree of branching. |

| 3D/Steric | Molecular volume, Surface area, Shape indices | Describe the three-dimensional shape and steric hindrance of the molecule. |

Ligand-Target Interaction Analysis and Binding Affinity Predictions

Understanding how a molecule like this compound interacts with biological targets such as enzymes and receptors is crucial for drug development. nih.gov Computational methods like molecular docking and MD simulations are used to predict binding modes and affinities. nih.govnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. frontiersin.org For this compound, docking studies could be used to screen its potential as an inhibitor for various enzymes. The simulation would place the molecule into the enzyme's active site and calculate a scoring function to estimate binding affinity. nih.gov

Key interactions that could be predicted for this compound in an enzyme active site include:

Hydrogen Bonding: The amine group (-NH₂) and the pyridine nitrogen are potential hydrogen bond donors and acceptors, respectively. acs.org

Hydrophobic Interactions: The pyridine ring can engage in hydrophobic interactions with nonpolar residues in the active site. acs.org

Halogen Bonding: The fluorine atoms of the difluoromethoxy group could potentially form halogen bonds, a type of non-covalent interaction that is increasingly recognized as important in ligand binding.

Following docking, MD simulations can be used to refine the binding pose and assess the stability of the ligand-enzyme complex over time. frontiersin.orgnih.gov

Similar to enzyme interactions, computational methods can model how this compound binds to receptors, such as G-protein coupled receptors (GPCRs). rsc.org Studies on other pyridine derivatives have shown that they can act as ligands for various receptors. nih.govnih.gov Computational analysis helps identify the specific amino acid residues in the receptor's binding pocket that are critical for interaction. frontiersin.org

By simulating the binding process, researchers can understand the mechanism of action—whether the compound is likely to be an agonist (activator) or an antagonist (inhibitor) of the receptor. mdpi.com These simulations can reveal subtle conformational changes in the receptor upon ligand binding, which are key to its activation or inhibition. nih.gov

Prediction of Metabolic Pathways and Reactive Metabolite Formation

Predicting how a compound is metabolized in the body is a critical part of drug development. Computational methods are increasingly used to predict the metabolic fate of xenobiotics, identifying likely sites of metabolism (SOMs) and the resulting products. nih.govacs.org

For this compound, several metabolic transformations could be predicted using ligand-based and structure-based computational tools: nih.govnih.gov

Oxidation: The pyridine ring could undergo oxidation.

N-Acetylation: The primary amine group is a likely site for acetylation, a common phase II metabolic reaction.

O-Dealkylation: The difluoromethoxy group could be a target for oxidative O-dealkylation, although the fluorine atoms may increase its metabolic stability compared to a simple methoxy (B1213986) group.

Glucuronidation: The amine group could also undergo conjugation with glucuronic acid.

Predicting these pathways is important for identifying potentially reactive or toxic metabolites. osti.gov For example, the formation of certain oxidized intermediates could lead to toxicity. Computational models help to flag these potential liabilities early in the drug discovery process. nih.gov

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 6-(Difluoromethoxy)pyridin-2-amine. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the spectrum is consistent with its structure, showing characteristic signals for the aromatic protons on the pyridine (B92270) ring and the single proton of the difluoromethoxy group. chemscene.com The chemical shifts and coupling patterns of the pyridine protons are indicative of their relative positions on the ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the pyridine ring and the difluoromethoxy group.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds. The difluoromethoxy group (-OCF₂H) exhibits a characteristic signal in the ¹⁹F NMR spectrum. For a similar compound, 2-(Difluoromethoxy)pyridine (B1422638), the ¹⁹F NMR signals appear as a doublet at approximately -80 to -85 ppm due to coupling with the adjacent proton.

Table 1: Representative NMR Data

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Notes |

|---|---|---|---|

| ¹H | 6.0 - 8.0 | Multiplets | Aromatic protons on the pyridine ring. |

| ¹H | 6.5 - 7.5 | Triplet | Proton of the difluoromethoxy group (-OCF₂H). |

| ¹³C | 100 - 160 | Multiple signals | Carbons of the pyridine ring and the difluoromethoxy group. |

| ¹⁹F | -80 to -85 | Doublet | Fluorine atoms of the difluoromethoxy group. |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. The data presented is a general representation based on typical values for similar structures.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound, which has a molecular formula of C₆H₆F₂N₂O, the expected monoisotopic mass is approximately 160.04482 Da. uni.lu

In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion ([M]⁺) is detected. The high-resolution mass spectrum provides a very accurate mass measurement, which can confirm the elemental composition. For instance, the predicted m/z for the protonated molecule [M+H]⁺ is 161.05210. uni.lu Fragmentation of the molecular ion provides further structural information. For a related compound, 2-(Difluoromethoxy)pyridine, characteristic fragment ions are observed at m/z 142 (corresponding to the loss of a fluorine atom) and m/z 113 (resulting from cleavage of the pyridine ring).

Table 2: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 161.05210 |

| [M+Na]⁺ | 183.03404 |

| [M-H]⁻ | 159.03754 |

| [M]⁺ | 160.04427 |

Data sourced from PubChemLite. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

The primary amine (-NH₂) group is identified by two N-H stretching vibrations that typically appear in the region of 3200-3500 cm⁻¹. wpmucdn.com The N-H bending vibration is also observed near 1600 cm⁻¹. wpmucdn.com The C-N stretching vibration of the aromatic amine is expected in the 1335-1250 cm⁻¹ range. orgchemboulder.com

The difluoromethoxy group is characterized by strong C-F stretching vibrations, which are typically found in the 1100–1250 cm⁻¹ region. The C-O-C stretching of the ether linkage is also expected to appear in the 1050–1150 cm⁻¹ range. The aromatic C-H stretching vibrations of the pyridine ring are generally observed between 3089 and 2940 cm⁻¹. researchgate.net

Table 3: Characteristic Infrared Absorption Bands

| Functional Group | Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch (Amine) | 3200 - 3500 | Two bands for primary amine |

| C-H Stretch (Aromatic) | 3000 - 3100 | Pyridine ring |

| C=N, C=C Stretch | 1400 - 1600 | Aromatic ring vibrations |

| N-H Bend (Amine) | ~1600 | Scissoring vibration |

| C-N Stretch (Aromatic Amine) | 1250 - 1335 | |

| C-F Stretch | 1100 - 1250 | Difluoromethoxy group |

| C-O-C Stretch | 1050 - 1150 | Ether linkage |

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing mixtures containing this compound. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. bldpharm.comthermofisher.com

In HPLC, the compound is dissolved in a suitable solvent and passed through a column packed with a stationary phase. The separation is based on the differential partitioning of the compound between the mobile phase and the stationary phase. By using a suitable detector, a chromatogram is obtained, which shows a peak for each component in the sample. The area of the peak corresponding to this compound is proportional to its concentration, allowing for quantitative purity assessment. A purity of 98.24% has been reported for a sample of a similar compound, 6-(Difluoromethoxy)pyridin-3-amine, as determined by HPLC. chemscene.com This high level of purity is crucial for its use in subsequent synthetic steps.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a crystalline solid. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to construct a detailed model of the electron density within the crystal, revealing the exact positions of all atoms in the molecule and their arrangement in the crystal lattice.

Role in Medicinal Chemistry Research and Drug Discovery

Design and Synthesis of Bioactive Compounds Incorporating the 6-(Difluoromethoxy)pyridine Scaffold

The 6-(difluoromethoxy)pyridine scaffold serves as a versatile starting point for the synthesis of a diverse range of bioactive molecules. Medicinal chemists utilize this core structure to design and develop novel antagonists for G-protein coupled receptors, inhibitors of key enzymes, and agents with antimicrobial and anticancer properties. The presence of the difluoromethoxy group is particularly strategic, as it can modulate the electronic and conformational properties of the resulting compounds, influencing their interaction with biological targets.

Antagonists of G-Protein Coupled Receptors (e.g., Corticotropin-Releasing Factor-1 Receptor Antagonists)

G-protein coupled receptors (GPCRs) represent a large family of transmembrane proteins that are crucial targets for a wide range of therapeutic interventions. One such target is the Corticotropin-Releasing Factor-1 (CRF1) receptor, which plays a key role in the body's stress response. nih.govnih.gov Antagonists of the CRF1 receptor are being investigated for the treatment of stress-related disorders such as anxiety and depression. nih.govnih.gov

While specific examples of CRF1 receptor antagonists derived directly from 6-(difluoromethoxy)pyridin-2-amine are not extensively detailed in publicly available literature, the structural features of this scaffold make it an attractive candidate for the design of such antagonists. The pyridine (B92270) ring can serve as a key pharmacophoric element, while the difluoromethoxy group can be employed to fine-tune the lipophilicity and metabolic stability of the molecule, properties that are critical for brain-penetrant drugs targeting the central nervous system. uni-muenster.de The development of non-peptide CRF1 receptor antagonists is an active area of research, with several small molecules having entered clinical trials. nih.gov

Enzyme Inhibitors

The this compound scaffold is also a valuable starting point for the development of various enzyme inhibitors.

Phosphodiesterase 4D (PDE4D) Inhibitors : Phosphodiesterase 4 (PDE4) is an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). mdpi.commdpi.com Inhibitors of PDE4 have shown therapeutic potential in treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. mdpi.commdpi.com The design of selective PDE4 inhibitors is a key objective to minimize side effects. While specific PDE4D inhibitors based on the this compound core are not prominently featured in the literature, the pyridine moiety is a common feature in many known PDE4 inhibitors. The difluoromethoxy group could be strategically employed to enhance potency and selectivity.

Protein Lysine (B10760008) Methyltransferase SMYD2 Inhibitors : SMYD2 is a protein lysine methyltransferase that has been implicated in the development and progression of various cancers. nih.gov As such, it has emerged as a promising target for anticancer drug discovery. nih.gov The development of small molecule inhibitors of SMYD2 is an active area of research. A patent for SMYD2 inhibitors has been filed, though specific derivatives of this compound are not explicitly detailed. google.com

Kinase Inhibitors : Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. mdpi.commedchemexpress.com Consequently, kinase inhibitors are a major class of therapeutic agents. mdpi.commedchemexpress.com The pyridine ring is a well-established scaffold in the design of kinase inhibitors, often forming key hydrogen bonding interactions with the hinge region of the kinase active site. The incorporation of a difluoromethoxy group can influence the electronic properties of the pyridine ring and provide additional opportunities for specific interactions with the target kinase, potentially leading to improved potency and selectivity.

Antimicrobial Agent Development

The rise of antimicrobial resistance is a major global health threat, necessitating the development of new and effective antimicrobial agents. Pyridine and its derivatives have a long history in the development of antimicrobial drugs. nih.govmdpi.com The this compound scaffold can be used as a template to generate novel compounds with potential antibacterial and antifungal activity. The difluoromethoxy group can enhance the lipophilicity of the compounds, which may facilitate their penetration through microbial cell membranes.

Anticancer Agent Development

The pyridine scaffold is a common feature in a multitude of approved anticancer drugs. nih.govmdpi.com The versatility of the pyridine ring allows for the introduction of various substituents to optimize the anticancer activity and selectivity of the resulting compounds. The this compound core provides a valuable platform for the development of novel anticancer agents. The difluoromethoxy group can improve the metabolic stability of the compounds, a crucial factor in the design of effective cancer therapies. For instance, 2-difluoromethoxy-substituted estratriene sulfamates have shown anti-proliferative activity in breast cancer cell lines. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, a key aspect of SAR studies revolves around understanding the impact of the difluoromethoxy group.

Impact of Difluoromethoxy Group as a Bioisostere

A bioisostere is a chemical substituent that can replace another group in a molecule without significantly altering its biological activity, but potentially improving its physicochemical or pharmacokinetic properties. The difluoromethoxy (-OCHF2) group is increasingly recognized as a valuable bioisostere in medicinal chemistry. researchgate.netbohrium.com

The difluoromethyl group is considered a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups. researchgate.netbohrium.comsemanticscholar.org This is a significant advantage in drug design, as these functional groups are common in bioactive molecules but can be susceptible to metabolic degradation. Replacing them with a more metabolically stable difluoromethoxy group can lead to improved drug candidates.

The table below summarizes the key properties of the difluoromethoxy group as a bioisostere:

| Property | Description | Reference |

| Bioisosteric Replacement | Can replace hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups. | researchgate.netbohrium.comsemanticscholar.org |

| Hydrogen Bonding | Acts as a lipophilic hydrogen bond donor. | researchgate.netbohrium.com |

| Metabolic Stability | Generally more stable to metabolic degradation than -OH, -SH, or -NH2 groups. | nih.gov |

| Lipophilicity | Less lipophilic than a trifluoromethyl (-CF3) group. | researchgate.net |

| Electronic Effects | Electron-withdrawing nature can influence the properties of the parent molecule. | nih.gov |

Modulation of Potency and Selectivity

The difluoromethoxy (-OCF₂H) group, a key feature of this compound, is recognized as a bioisostere of hydroxyl, thiol, and amine groups. princeton.eduacs.org This bioisosteric relationship allows medicinal chemists to replace certain functional groups to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) properties, often while preserving or enhancing its potency. princeton.edu

In a notable example, the introduction of a novel 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine moiety was instrumental in the development of a potent corticotropin-releasing factor-1 (CRF₁) receptor antagonist. acs.orgnih.gov The resulting compound, (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile, demonstrated high affinity for the CRF₁ receptor with an IC₅₀ of 0.86 nM. acs.orgnih.gov This case highlights how the unique electronic properties of the difluoromethoxy group on the pyridine ring can contribute favorably to the binding interactions with a biological target, thereby enhancing potency.

While the primary impact is often on potency and metabolic properties, the strategic placement of the difluoromethoxy group can also influence selectivity. By altering the electronic and conformational profile of a molecule, this group can modify its binding affinity for the intended target versus off-target proteins, a critical factor in minimizing side effects.

| Compound | Target | IC₅₀ (nM) | Key Structural Moiety |

| 19e | CRF₁ Receptor | 0.86 | 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine |

Table 1: Example of Potency Modulation by a 6-(Difluoromethoxy)pyridine Moiety. Data sourced from acs.orgnih.gov.

Influence on Pharmacokinetic Profiles and Metabolic Stability

A significant advantage of incorporating the difluoromethoxy group is the enhancement of metabolic stability. nih.gov The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage, which can protect the molecule from degradation by metabolic enzymes like cytochrome P450s. nih.govcambridgemedchemconsulting.com

| Property | Observation | Rationale |

| Metabolic Stability | Increased resistance to oxidative metabolism. | The strong C-F bonds in the difluoromethoxy group are less susceptible to enzymatic cleavage compared to C-H bonds in a methoxy (B1213986) group. nih.govcambridgemedchemconsulting.com |

| Pharmacokinetics | Improved profiles in preclinical species (rats, dogs). acs.orgnih.gov | Enhanced metabolic stability contributes to longer half-life and better oral bioavailability. |

| Bioisosterism | Acts as a stable replacement for groups like -OH or -OCH₃. princeton.edunih.gov | Prevents common metabolic reactions such as O-demethylation. nih.gov |

Table 2: Influence of the Difluoromethoxy Group on Pharmacokinetic Properties.

Strategies to Mitigate Reactive Metabolite Formation in Drug Candidates

The formation of reactive metabolites is a major safety concern in drug development, as these chemically reactive species can bind to cellular macromolecules, potentially leading to idiosyncratic drug reactions and organ toxicity. nih.govnih.gov A key strategy to address this liability is to design molecules that avoid metabolic pathways leading to such reactive intermediates.

The incorporation of this compound and its derivatives has proven to be an effective approach for mitigating this risk. In the development of the CRF₁ receptor antagonist program, an earlier lead compound was found to form significant levels of reactive metabolites. nih.gov Through structural optimization, researchers discovered that incorporating the 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine fragment drastically reduced this liability. acs.orgnih.gov

For the final compound (19e), glutathione (GSH) adducts, which are markers for reactive metabolite formation, were estimated to be only 0.1% of the total drug-related material excreted in vivo. acs.orgnih.gov This indicates a very low level of reactive metabolite formation. The difluoromethoxy group, by being electron-withdrawing and metabolically stable, can alter the electronic properties of the pyridine ring and block potential sites of bioactivation, thus preventing the formation of reactive intermediates like quinone-imines. researchgate.net This successful example demonstrates that using building blocks like this compound is a proactive strategy to design safer drug candidates.

Application as a Core Building Block in Combinatorial Chemistry Libraries

Pyridine-containing heterocycles are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in FDA-approved drugs. rsc.org Their ability to engage in various non-covalent interactions and their versatile chemistry make them ideal core structures for building compound libraries aimed at discovering new therapeutic agents.

This compound is a valuable building block for constructing such libraries for several reasons:

Functional Handles : It possesses two key points for chemical modification: the amino group and the pyridine ring itself. The amino group can be readily functionalized to create a wide array of amides, ureas, sulfonamides, and other derivatives.

Incorporation of Fluorine : As a fluorinated building block, it allows for the systematic introduction of fluorine's beneficial properties (e.g., improved metabolic stability, altered pKa, enhanced binding affinity) across a library of compounds. nih.govmdpi.com

Scaffold Diversity : It serves as a starting material for creating more complex fused heterocyclic systems, further expanding the chemical space that can be explored. nih.gov

The use of such well-designed building blocks is crucial for high-throughput synthesis and the generation of diverse chemical libraries. nih.gov Companies that specialize in providing chemical building blocks for drug discovery, such as Enamine, offer a vast array of functionalized heterocycles, including fluorinated pyridines, to support the efforts of medicinal chemists in generating novel lead compounds. enamine.net

Emerging Applications and Future Research Directions

Development of Novel Catalytic Systems for Functionalization

The 2-aminopyridine (B139424) scaffold, a core component of 6-(difluoromethoxy)pyridin-2-amine, is a prevalent structural motif in numerous approved pharmaceuticals and drug candidates. acs.org The development of efficient and versatile catalytic systems to functionalize this core is a significant area of research. A general protocol for the synthesis of 3-sulfonyl-2-aminopyridines has been developed, which are valuable building blocks in drug development. acs.org This one-pot, three-component coupling reaction demonstrates remarkable versatility and scalability, making it suitable for large-scale applications in both process and medicinal chemistry. acs.org The ability to introduce various functional groups onto the pyridine (B92270) ring through novel catalytic methods will continue to expand the utility of compounds like this compound in creating new chemical entities with tailored properties.

Advanced Radiochemical Synthesis and Imaging Applications (e.g., Positron Emission Tomography Radioligands)

Positron Emission Tomography (PET) is a powerful functional imaging technique used for diagnosing and monitoring diseases, as well as facilitating drug development. nih.gov The demand for new PET radioligands has spurred advancements in radiochemistry, with a focus on developing novel probes for molecular imaging. nih.gov

Derivatives of 2-aminopyridine are being explored for the synthesis of new PET agents. For instance, a new potential PET agent for imaging B-Raf(V600E) in cancers, 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, has been synthesized. nih.gov The process involved preparing the target tracer from a precursor with [(11)C]CH(3)OTf through O-[(11)C]methylation, resulting in good decay-corrected radiochemical yields. nih.gov

Furthermore, fluorinated radiotracers targeting the prostate-specific membrane antigen (PSMA) have emerged, such as 18F-DCFPyL. nih.gov This highlights the growing interest in incorporating fluorine-18 (B77423) into molecules for PET imaging due to its favorable properties. nih.govmdpi.com The development of automated procedures for producing tracers like (S)-4-(3-18F-fluoropropyl)-L-glutamic acid ([18F]FSPG) is enhancing the clinical utility of these radiopharmaceuticals. supabase.co

| Radiotracer | Target | Application | Key Findings |

| 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide | B-Raf(V600E) | Cancer Imaging | Synthesized with 40-50% decay-corrected radiochemical yields. nih.gov |

| 18F-DCFPyL | PSMA | Prostate Cancer Imaging | Well-tolerated with high physiologic uptake in salivary glands, kidneys, and bladder. nih.gov |

| [18F]FSPG | Cystine/glutamate antiporter (xc−) | Cancer and Neurological Disorder Imaging | Automated synthesis procedures developed, enhancing clinical use. supabase.co |

Materials Science Applications (e.g., Corrosion Inhibition Studies of Related Compounds)

In the realm of materials science, derivatives of pyridine are being investigated for their potential as corrosion inhibitors. Organic compounds containing heteroatoms like nitrogen, sulfur, and oxygen can effectively protect metals from corrosion by adsorbing onto the metal surface and forming a protective film. nih.govresearchgate.net

Schiff bases derived from compounds containing pyridine and thiadiazole rings have shown significant inhibition efficiency for mild steel in acidic environments. nih.gov For example, 3-((5-mercapto-1,3,4-thiadiazol-2-yl)imino)indolin-2-one (MTIO) exhibited a 96.9% inhibition efficiency at a concentration of 0.5 mM. nih.govresearchgate.net The adsorption of these inhibitor molecules on the metal surface follows the Langmuir adsorption model. nih.govresearchgate.net

Integration with High-Throughput Screening and Computational Drug Design

The discovery of new drug candidates is increasingly driven by high-throughput screening (HTS) and computational drug design. HTS allows for the rapid screening of large compound libraries against biological targets. nih.govstanford.edu Compound libraries containing diverse, drug-like molecules are essential for these screening campaigns. stanford.eduupenn.edu

The 2-aminopyridine scaffold is a valuable component in these libraries due to its presence in many bioactive compounds. Computational tools and methods, such as molecular docking, are used to predict the binding modes of these compounds to their targets, guiding the design and synthesis of more potent and selective inhibitors. For example, a molecular docking study of new pyrazolopyridine, furopyridine, and pyridine derivatives as CDK2 inhibitors suggested a similar binding mode to a reference compound in the active site of the enzyme. nih.gov

The integration of SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry with HTS offers a powerful platform for hit-to-lead optimization. nih.gov This approach allows for the rapid diversification of a lead compound into a library of analogs, which can then be directly screened to identify molecules with improved potency and drug-like properties. nih.gov

Exploration of New Therapeutic Areas and Target Classes

The 2-aminopyridine moiety is a versatile pharmacophore found in drugs targeting a wide range of diseases. Researchers are continuously exploring new therapeutic applications for derivatives of this scaffold.

Oncology:

CDK Inhibitors: Pyridine and pyrazolopyridine derivatives have shown potent inhibitory activity against cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov A novel 2-amino-pyridine derivative was identified as a selective CDK8 inhibitor for anti-colorectal cancer therapy, with an IC50 value of 46 nM. nih.gov

Infectious Diseases:

Antimicrobial Agents: 2-aminopyrimidine (B69317) derivatives have demonstrated broad-spectrum antimicrobial properties. ijpsjournal.com New 2-aminopyridine derivatives have been synthesized and shown to have significant antibacterial activity, particularly against Gram-positive bacteria. nih.gov

Antiviral Agents: 2-Pyridinone derivatives have been identified as a new class of non-nucleoside, HIV-1-specific reverse transcriptase inhibitors. acs.org

Other Therapeutic Areas:

The pyrazolo[3,4-b]pyridine framework is a promising scaffold for inhibitors of glycogen (B147801) synthase kinase-3 (GSK-3). nih.gov

Q & A

Q. Methodology :

Perform kinetic studies under varying conditions.

Use DFT calculations to model reaction pathways and identify rate-limiting steps.

Validate with isotopic labeling (e.g., 18F tracking) .

2.2. What strategies optimize the compound’s stability in biological assays?

- pH adjustment : Maintain pH 7–8 to prevent hydrolysis of the difluoromethoxy group .

- Co-solvents : Use DMSO (≤10%) or cyclodextrin-based formulations to enhance aqueous solubility .

- Protective groups : Introduce tert-butyldimethylsilyl (TBS) groups during synthesis, removed post-cellular uptake .

Validation : Monitor stability via LC-MS over 24–72 hours under physiological conditions.

2.3. How can researchers design experiments to study its potential as a kinase inhibitor?

Target selection : Prioritize kinases with hydrophobic pockets (e.g., mTOR, PI3K) where the difluoromethoxy group may enhance binding via halogen bonding .

Assay design :

- In vitro : Measure IC₅₀ using fluorescence-based ATPase assays.

- In silico : Perform molecular docking (e.g., AutoDock Vina) with crystal structures from PDB .

Selectivity profiling : Test against a panel of 50+ kinases to identify off-target effects .

Data interpretation : Compare with analogs (e.g., 4,6-diphenylpyrimidin-2-amine) to assess substituent impact on activity .

2.4. What advanced techniques validate its role in coordination chemistry?

- EPR spectroscopy : Detects paramagnetic metal complexes (e.g., Cu²⁺ or Fe³⁺) formed via amine coordination .

- Single-crystal analysis : Resolves metal-ligand bond lengths (e.g., Cu–N ≈ 1.95–2.05 Å) and geometry (octahedral vs. tetrahedral) .

- Catalytic testing : Evaluate turnover numbers (TON) in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Methodological Challenges

3.1. How to address low yields in large-scale synthesis?

- Flow chemistry : Enhances heat/mass transfer for exothermic reactions (e.g., fluorination) .

- Catalyst recycling : Use immobilized Pd nanoparticles on silica to reduce costs .

3.2. What analytical methods resolve spectral overlaps in fluorinated analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.